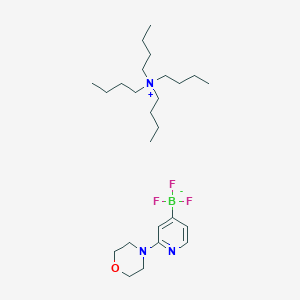![molecular formula C13H16BF3KNO2 B8204860 potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide](/img/structure/B8204860.png)
potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide is a complex organic compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butoxycarbonyl (Boc) protecting group, an indole moiety, and a trifluoroboranuide group, making it a versatile intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide typically involves the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Trifluoroboranuide Group: The protected indole is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the trifluoroboranuide group.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected indole nitrogen.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .
Aplicaciones Científicas De Investigación
Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to form stable intermediates and final products.
Material Science: It is utilized in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide involves several steps:
Activation of the Indole Nitrogen: The Boc group protects the indole nitrogen, allowing selective reactions at other sites.
Formation of Reactive Intermediates: The trifluoroboranuide group can participate in transmetalation reactions, forming reactive intermediates that facilitate coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Potassium tert-butoxide: A strong base used in various organic reactions.
Boc-Protected Amines: Common intermediates in organic synthesis.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-5-yl}trifluoroboranuide is unique due to its combination of a Boc-protected indole and a trifluoroboranuide group, which provides versatility in synthetic applications .
Propiedades
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3NO2.K/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18;/h4-5,8H,6-7H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYASXZUCSCLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)

![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)


![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)


![Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B8204846.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B8204872.png)
